6-chloro-4-N-(4-methylphenyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-chloro-4-N-(4-methylphenyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of a chloro group, a methylphenyl group, and a propan-2-yl group attached to the triazine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-N-(4-methylphenyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) as the core triazine structure.
Substitution Reactions: The chloro groups on the triazine ring are sequentially substituted with the desired functional groups
Further Substitution: The second substitution introduces the propan-2-yl group using isopropylamine.
Final Product: The final product, this compound, is obtained after purification and characterization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation can be employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-N-(4-methylphenyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at position 6 can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Palladium-catalyzed reactions such as Suzuki coupling can be used to replace the chloro group with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
6-chloro-4-N-(4-methylphenyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Medicine: Research is ongoing to explore its potential as an antimalarial and anticancer agent due to its ability to interact with biological targets.
Industry: It is used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to inhibit specific enzymes in plants.
Mechanism of Action
The mechanism of action of 6-chloro-4-N-(4-methylphenyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,4,6-trichloro-1,3,5-triazine: The parent compound used in the synthesis of various triazine derivatives.
4-N-(4-methylphenyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: A similar compound without the chloro group at position 6.
6-chloro-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: A compound with a different substitution pattern on the triazine ring.
Uniqueness
6-chloro-4-N-(4-methylphenyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine is unique due to the specific combination of functional groups attached to the triazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
6-chloro-4-N-(4-methylphenyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5/c1-8(2)15-12-17-11(14)18-13(19-12)16-10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H2,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNHWRSYTPAGDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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